molecular formula C26H44NNaO6S B1139276 Sodium tauroursodeoxycholate CAS No. 35807-85-3

Sodium tauroursodeoxycholate

Cat. No. B1139276
CAS RN: 35807-85-3
M. Wt: 521.69
InChI Key:
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Description

Synthesis Analysis

The synthesis of TUDC involves the reaction of ursodeoxycholic acid with taurine in the presence of an aqueous solution of NaOH, enhancing yield through improved reaction conditions and simplification of the purification method (Zhu Chao, 2002). Another method includes condensation of ursodeoxycholic acid with 2,2'-dithiobisbenzothiazole, followed by reaction with taurine, achieving an overall yield of about 76% (Deng Yong, 2009).

Molecular Structure Analysis

Sodium taurodeoxycholate, a related bile salt, demonstrates a trigonal crystal structure, illustrating the ion-ion and ion-dipole interactions critical for micellar formation. Its structure, characterized by helices packed in a cog-wheel arrangement, provides insight into the structural basis of bile salt micelles (A. R. Campanelli et al., 1987).

Chemical Reactions and Properties

TUDC's chemical properties, such as its ability to form micelles and its interaction with cholesterol, are pivotal in understanding its role in biological systems. The hydrophobic self-association and micellization behavior of TUDC, driven mainly by hydrophobic interactions, are crucial for its function in bile (N. Funasaki et al., 2000).

Physical Properties Analysis

The physical properties of bile salts like TUDC, including critical micelle concentrations and micellar structures, are influenced by their hydrophobic molecular surface areas. These properties are essential for understanding the role of bile salts in solubilizing lipids in the gastrointestinal tract (Keisuke Matsuoka et al., 2006).

Chemical Properties Analysis

TUDC exhibits unique chemical behaviors in bile, such as reducing membrane disruption caused by more hydrophobic bile salts. Its interaction with membranes and other bile salts, influencing the adsorption and solubilization properties, highlights its protective role against bile salt toxicity (D. Heuman et al., 1996).

Scientific Research Applications

  • Sodium tauroursodeoxycholate ameliorates liver dysfunction in bile duct-ligated rats, suggesting its potential in treating clinical cholestatic disorders (Ishizaki et al., 1997).

  • It plays a role in hepatic uptake, which is predominantly Na+-dependent at physiological conditions, indicating its importance in liver metabolism (Takikawa et al., 1995).

  • The compound can prevent taurolithocholate-induced cholestasis and liver cell toxicity, suggesting a therapeutic application in liver diseases (Schölmerich et al., 1990).

  • Sodium tauroursodeoxycholate shows protective effects against ischemia/reperfusion injury in pig liver transplantation, indicating potential benefits in transplant medicine (Hertl et al., 1999).

  • It stimulates bile acid secretion in rat liver through the activation of mitogen-activated protein kinases, highlighting a specific biochemical pathway of interest (Schliess et al., 1997).

  • Tauroursodeoxycholate is better absorbed than ursodeoxycholate in patients with primary biliary cirrhosis, suggesting its superior therapeutic profile for this condition (Invernizzi et al., 1999).

  • Its neuroprotective potential has been explored in the treatment of amyotrophic lateral sclerosis, indicating its possible application in neurological disorders (Elia et al., 2015).

  • Sodium tauroursodeoxycholate could mitigate chronic high salt-induced renal injury and inflammation, showing its potential in renal health (De Miguel et al., 2019).

Safety And Hazards

It is recommended to avoid contact with skin, eyes, or clothing, avoid ingestion and inhalation, and avoid dust formation . Prolonged or repeated exposure should also be avoided .

Future Directions

TUDCA stands as a promising treatment for neurodegenerative diseases . It is envisaged that future disease-modifying medications will intervene on these pathways, although it is still unsettled whether single or multiple interventions are appropriate .

properties

IUPAC Name

sodium;2-[[(4R)-4-[(3R,5S,7S,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H45NO6S.Na/c1-16(4-7-23(30)27-12-13-34(31,32)33)19-5-6-20-24-21(9-11-26(19,20)3)25(2)10-8-18(28)14-17(25)15-22(24)29;/h16-22,24,28-29H,4-15H2,1-3H3,(H,27,30)(H,31,32,33);/q;+1/p-1/t16-,17+,18-,19-,20+,21+,22+,24+,25+,26-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYPNVUSIMGAJFC-JUWYWQLMSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)NCCS(=O)(=O)[O-])C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC(=O)NCCS(=O)(=O)[O-])[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H44NNaO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

521.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium tauroursodeoxycholate

CAS RN

6009-98-9, 35807-85-3
Record name Sodium taurochenodeoxycholate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006009989
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tauroursodeoxycholate sodium salt
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035807853
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 35807-85-3
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Record name TAURURSODIOL SODIUM
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Citations

For This Compound
257
Citations
K Ishizaki, S Kinbara, N Hirabayashi… - European journal of …, 2001 - Elsevier
… Sodium tauroursodeoxycholate was obtained from our laboratories (Mitsubishi-Tokyo Pharmaceuticals, Tokyo, Japan), and its purity was higher than 99%. Tauroursodeoxycholate was …
Number of citations: 10 www.sciencedirect.com
K Ishizaki, S Kinbara, N Miyazawa, Y Takeuchi… - European journal of …, 1997 - Elsevier
We investigated the effect of sodium tauroursodeoxycholate (UR-906) on cholestasis in common bile duct-ligated rats in comparison with the effect of dehydrocholic acid. UR-906 (30–…
Number of citations: 8 www.sciencedirect.com
N Funasaki, M Nomura, S Ishikawa… - The Journal of Physical …, 2000 - ACS Publications
… Much less is known about the micellization of sodium taurochenodeoxycholate (TCDC) and sodium tauroursodeoxycholate (TUDC), commonly occurring bile salts. As Figure 1 shows, …
Number of citations: 38 pubs.acs.org
K Kitani, S Kanai - Life Sciences, 1982 - Elsevier
… Sodium tauroursodeoxycholate was a generous gift from Tokyo Tanabe, Co. (Tokyo, Japan). The chemical purities of these bile salts were the same as was reported previously (3}. …
Number of citations: 122 www.sciencedirect.com
S Kinbara, K Ishizaki, H Sakakura… - Scandinavian journal …, 1997 - Taylor & Francis
… We therefore investigated the effect of sodium tauroursodeoxycholate (T-UDCA), on E-17G-induced cholestasis in female rats. Methods: For die evaluation of the drug, animals given E-…
Number of citations: 10 www.tandfonline.com
AK Batta, G Salen, S Shefer, GS Tint, B Dayal - Hepatology, 1982 - Wiley Online Library
… In another experiment, in seven patients, 1 gm per day of sodium tauroursodeoxycholate (equivalent to approximately 750 mg per day of free ursodeoxycholic acid and approximately …
Number of citations: 45 aasldpubs.onlinelibrary.wiley.com
T Omura, M Asari, J Yamamoto, K Oka… - Biochemical and …, 2013 - Elsevier
Paraquat is a commonly used herbicide; however, it is highly toxic to humans and animals. Exposure to paraquat causes severe lung damage, leading to pulmonary fibrosis. However, it …
Number of citations: 55 www.sciencedirect.com
S Ota, H Tsukahara, A Terano, Y Hata… - Digestive diseases and …, 1991 - Springer
… Sodium ursodeoxycholate (UDC), sodium tauroursodeoxycholate (TUDC), and sodium chenodeoxycholate (CDC) were generous gifts from Tokyo Tanabe (Tokyo, Japan). Sodium …
Number of citations: 35 link.springer.com
P Milkiewicz, MG Roma, E Elias, R Coleman - Gut, 2002 - gut.bmj.com
Background: Tauroursodeoxycholate (TUDC) provides partial protection against taurolithocholate (TLC) induced cholestasis, possibly by inducing a signalling cascade activating …
Number of citations: 39 gut.bmj.com
S NAGADOME, H MIYOSHI, G SUGIHARA… - Journal of Japan Oil …, 1990 - jstage.jst.go.jp
It is noteworthy that functional molecular aggregates found in nature are composed of two or more kinds of surface-active chemical species. From this point of view, therefore, the …
Number of citations: 15 www.jstage.jst.go.jp

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